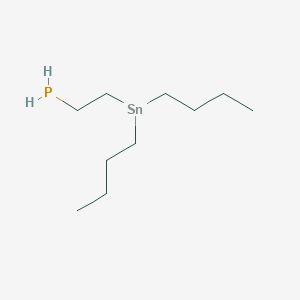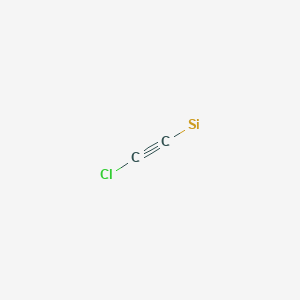
Silylethynyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloroethynyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Chloroethynyl)silane can be synthesized through several methods. One common approach involves the reaction of trichlorosilane with acetylene in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective formation of (Chloroethynyl)silane .
Industrial Production Methods
Industrial production of (Chloroethynyl)silane often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of specialized reactors and purification techniques ensures the production of high-quality (Chloroethynyl)silane suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(Chloroethynyl)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with various electrophiles.
Polymerization: (Chloroethynyl)silane can undergo polymerization reactions to form silicon-containing polymers.
Common Reagents and Conditions
Common reagents used in reactions with (Chloroethynyl)silane include nucleophiles such as amines and alcohols, as well as electrophiles like halogens and acids. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from reactions involving (Chloroethynyl)silane include substituted silanes, silicon-containing polymers, and various organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
(Chloroethynyl)silane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (Chloroethynyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon-chlorine bond is highly reactive, allowing for easy substitution reactions. The ethynyl group can participate in addition reactions, leading to the formation of new carbon-silicon bonds. These reactions are often facilitated by catalysts and specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (Chloroethynyl)silane include:
- Trichlorosilane
- Chlorodimethylsilane
- Trimethylsilyl chloride
- Phenylsilane
Uniqueness
What sets (Chloroethynyl)silane apart from these similar compounds is its unique combination of a chlorine atom and an ethynyl group bonded to silicon. This combination imparts distinct reactivity and properties, making it particularly useful in specialized applications such as the synthesis of silicon-containing polymers and advanced materials .
Eigenschaften
Molekularformel |
C2ClSi |
|---|---|
Molekulargewicht |
87.56 g/mol |
InChI |
InChI=1S/C2ClSi/c3-1-2-4 |
InChI-Schlüssel |
OSQMKESLJBGIOI-UHFFFAOYSA-N |
Kanonische SMILES |
C(#CCl)[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
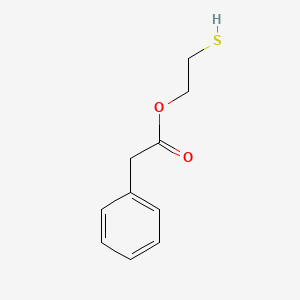
![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
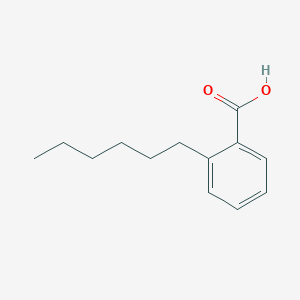
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)

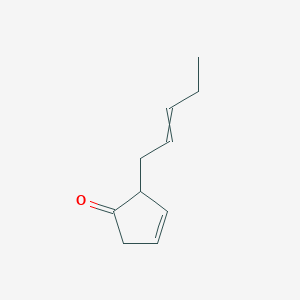
![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)
